11-(1-Naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
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Overview
Description
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one , belongs to the diazepinone family. It exists as a white crystalline solid with a melting point ranging from 154 to 156°C and a density of 1.37 g/cm³ .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. further research may reveal additional methods.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are scarce. It is often obtained through specialized chemical synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced.
Substitution: May participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products formed depend on the reaction conditions. Further studies are needed to elucidate the detailed outcomes.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Industry: Used in research and development.
Mechanism of Action
The precise mechanism by which 11-(1-Naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one exerts its effects remains an area of active research. It likely interacts with specific molecular targets and pathways, but further studies are necessary to fully understand its mode of action.
Comparison with Similar Compounds
While detailed comparisons are limited, this compound’s uniqueness lies in its structure and potential applications. Similar compounds include other diazepinones, but each exhibits distinct properties.
Remember that research on this compound is ongoing, and new findings may emerge
Properties
Molecular Formula |
C27H22N2OS |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-naphthalen-1-yl-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H22N2OS/c30-24-16-18(25-13-6-14-31-25)15-23-26(24)27(29-22-12-4-3-11-21(22)28-23)20-10-5-8-17-7-1-2-9-19(17)20/h1-14,18,27-29H,15-16H2 |
InChI Key |
UZEZRWTXYALUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC5=CC=CC=C54)C6=CC=CS6 |
Origin of Product |
United States |
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